molecular formula C25H12N2O8 B14684255 Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 25656-56-8

Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

Cat. No.: B14684255
CAS No.: 25656-56-8
M. Wt: 468.4 g/mol
InChI Key: QMFJHPFJGDEWOU-UHFFFAOYSA-N
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Description

Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: is a complex organic compound that combines the structural features of furoisobenzofuran and isocyanatobenzene

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of furo[3,4-f]isobenzofuran-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone can be compared with other similar compounds, such as:

The uniqueness of furo[3,4-f]isobenzofuran-1,3,5,7-tetrone lies in its combination of structural features and its potential for diverse applications in various fields.

Properties

CAS No.

25656-56-8

Molecular Formula

C25H12N2O8

Molecular Weight

468.4 g/mol

IUPAC Name

furo[3,4-f][2]benzofuran-1,3,5,7-tetrone;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

InChI

InChI=1S/C15H10N2O2.C10H2O6/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-8H,9H2;1-2H

InChI Key

QMFJHPFJGDEWOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O

Related CAS

25656-56-8

Origin of Product

United States

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